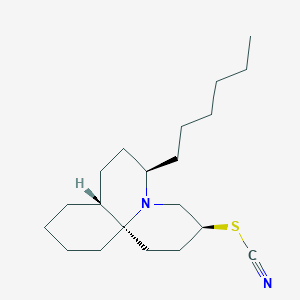

Fasicularin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34N2S |

|---|---|

Molecular Weight |

334.6 g/mol |

IUPAC Name |

[(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate |

InChI |

InChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1 |

InChI Key |

VMURKEGWZZKIHB-YSTOQKLRSA-N |

Isomeric SMILES |

CCCCCC[C@@H]1CC[C@H]2CCCC[C@]23N1C[C@H](CC3)SC#N |

Canonical SMILES |

CCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N |

Synonyms |

(+-)-fasicularin fasicularin |

Origin of Product |

United States |

Foundational & Exploratory

Fasicularin: A Technical Guide to its Natural Source, Isolation, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasicularin is a tricyclic marine alkaloid renowned for its potent cytotoxic activity. This document provides a comprehensive overview of this compound, detailing its natural origin, methodologies for its extraction and characterization, and its molecular mechanism of action. Quantitative data from relevant studies are presented in tabular format for clarity. Furthermore, key experimental protocols are outlined, and cellular signaling pathways influenced by this compound are visualized using diagrams generated with Graphviz (DOT language), adhering to specified formatting guidelines for optimal readability and utility in a research and drug development context.

Natural Source of this compound

This compound was first isolated from the marine ascidian Nephteis fasicularis.[1][2] Ascidians, commonly known as sea squirts, are marine invertebrates that have been identified as a rich source of bioactive secondary metabolites. The collection of Nephteis fasicularis for the initial isolation of this compound was conducted in Pohnpei, Micronesia.

Quantitative Data

While the original isolation paper by Patil et al. (1997) does not specify the exact yield of this compound from the collected biomass of Nephteis fasicularis, subsequent studies on related marine alkaloids suggest that the yields of such compounds are typically low, often in the range of milligrams of pure compound per kilogram of wet weight of the source organism.

| Parameter | Value | Reference |

| Natural Source | Nephteis fasicularis | Patil et al., 1997 |

| Compound Class | Tricyclic Alkaloid | [1] |

| Biological Activity | Cytotoxic, DNA alkylating agent | [1] |

Experimental Protocols

General Protocol for Extraction and Isolation of Alkaloids from Marine Ascidians

The following is a generalized protocol for the extraction and isolation of alkaloids like this compound from marine ascidians, based on common methodologies for marine natural products.

Workflow for this compound Extraction and Isolation

Caption: Generalized workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: The collected specimens of Nephteis fasicularis are typically frozen immediately after collection. The frozen biomass is then homogenized and extracted exhaustively with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous MeOH, followed by partitioning of the aqueous MeOH fraction between ethyl acetate (EtOAc) and water, and finally, the aqueous layer is partitioned with n-butanol (n-BuOH). The bioactive fractions are identified at each step using a relevant bioassay (e.g., a DNA damage assay).

-

Chromatographic Purification: The active fraction from the solvent partitioning is then subjected to multiple rounds of chromatography for further purification. This typically involves:

-

Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents.

-

Sephadex LH-20 Size-Exclusion Chromatography: Separation based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reverse-phase HPLC to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

DNA Alkylation Assay

The ability of this compound to alkylate DNA can be assessed using a DNA cleavage assay.

Experimental Workflow for DNA Alkylation Assay

Caption: Workflow for assessing this compound-induced DNA alkylation.

Methodology:

-

A specific DNA fragment is radiolabeled at one end with ³²P.

-

The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer at physiological pH and temperature.

-

The reaction is then treated with a reagent such as piperidine, which induces strand cleavage at the site of purine alkylation.

-

The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is then subjected to autoradiography to visualize the DNA cleavage pattern, which indicates the sites of DNA alkylation by this compound.

Molecular Mechanism and Signaling Pathways

Mechanism of DNA Alkylation by this compound

This compound exerts its cytotoxic effects through the alkylation of DNA.[1] The proposed mechanism involves the intramolecular displacement of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues.

Proposed Mechanism of this compound-Induced DNA Alkylation

Caption: Mechanism of DNA alkylation by this compound.

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a cascade of cellular responses aimed at repairing the damaged DNA. If the damage is too extensive to be repaired, these pathways can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Cellular Signaling Pathways Activated by this compound-Induced DNA Damage

Caption: Cellular response to DNA damage induced by this compound.

This signaling cascade is a critical area of study for understanding the therapeutic potential and toxicity profile of this compound and other DNA alkylating agents. Further research is warranted to fully elucidate the specific proteins and pathways involved in the cellular response to this compound.

References

Fasicularin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasicularin, a novel tricyclic alkaloid, was first isolated from the marine ascidian Nephteis fasicularis. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for its extraction and purification and presents its cytotoxic effects on various cell lines. Furthermore, this document elucidates the mechanism of action of this compound as a DNA alkylating agent, providing a visual representation of the signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Structural Elucidation

This compound (1) is a structurally unique tricyclic alkaloid that was first reported in 1997 by Patil and colleagues.[1] It was isolated from the marine invertebrate, the ascidian Nephteis fasicularis, collected in Micronesia. The structure of this compound features a chair-chair trans-1-azadecalin AB-ring system with a C2 β-hexyl side chain, fused to a piperidine C-ring containing a thiocyanate group.[1][2] The structure was elucidated primarily through the interpretation of spectral data.[1]

Experimental Protocols

Isolation and Purification of this compound from Nephteis fasicularis

The following protocol is based on the original isolation procedure described by Patil et al. (1997).[1]

Materials:

-

Frozen specimen of Nephteis fasicularis

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Extraction: The frozen ascidian sample is homogenized and extracted exhaustively with a 1:1 mixture of methanol and dichloromethane. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between dichloromethane and water. The organic layer, containing the less polar compounds including this compound, is collected and the solvent is evaporated.

-

Silica Gel Chromatography: The organic-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions showing the presence of the target compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.

-

Reverse-Phase HPLC: The final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. This step yields pure this compound.

Yield: The original publication does not specify the exact yield of this compound from the wet weight of the ascidian.

Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using standard colorimetric assays such as the MTT or MTS assay.

General Protocol:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

Viability Assay: After the incubation period, a solution of MTT or MTS reagent is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Data Analysis: The absorbance of the wells is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Biological Activity and Cytotoxicity

This compound has demonstrated selective activity against DNA repair-deficient organisms.[1] Its cytotoxic properties are attributed to its ability to damage cellular DNA.[1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Vero | Monkey Kidney | 14 | ~42.3 |

Mechanism of Action: DNA Alkylation

The primary mechanism of this compound's cytotoxicity is through the alkylation of DNA.[2] This process is initiated by the formation of a highly reactive aziridinium ion intermediate.

Signaling Pathway

The proposed mechanism for DNA alkylation by this compound is as follows:

-

Aziridinium Ion Formation: The this compound molecule undergoes an intramolecular cyclization, where the nitrogen atom of the piperidine ring attacks the carbon bearing the thiocyanate group, leading to the displacement of the thiocyanate and the formation of a strained, three-membered aziridinium ring. This highly electrophilic intermediate is the key reactive species.

-

Nucleophilic Attack by DNA: The aziridinium ion is then susceptible to nucleophilic attack by DNA bases.

-

Guanine Alkylation: Specifically, the N7 position of guanine residues in the DNA sequence acts as a nucleophile, attacking one of the carbons of the aziridinium ring. This results in the opening of the ring and the formation of a covalent bond between this compound and the guanine base.

-

DNA Damage and Cell Death: This alkylation of DNA leads to distortions in the DNA structure, interfering with essential cellular processes such as replication and transcription, ultimately triggering apoptosis and cell death.

Experimental Workflow

The overall workflow for the discovery and initial biological characterization of this compound is outlined below.

Conclusion

This compound represents a compelling marine natural product with significant potential for further investigation in the context of anticancer drug development. Its unique tricyclic structure and its mechanism of action as a DNA alkylating agent make it an interesting lead compound. This technical guide provides a foundational understanding of this compound, from its initial discovery and isolation to its biological activity. Further research is warranted to explore its full therapeutic potential, including a more comprehensive evaluation of its cytotoxicity against a broader panel of cancer cell lines and in vivo efficacy studies. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate these future research endeavors.

References

The Structural Elucidation and Stereochemistry of Fasicularin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasicularin, a unique tricyclic marine alkaloid, has garnered significant attention within the scientific community due to its novel chemical architecture and promising cytotoxic activity. Isolated from the ascidian Nephteis fasicularis, its structure is characterized by a perhydropyrido[2,1-j]quinoline core, a trans-fused 1-azadecalin AB-ring system, and a distinctive thiocyanate functional group.[1][2] This technical guide provides a comprehensive overview of the structure elucidation, stereochemical assignment, and biological significance of this compound, drawing from key spectroscopic and synthetic studies.

Introduction

This compound was first isolated in 1997 from the marine invertebrate Nephteis fasicularis, collected in Pohnpei, Micronesia.[1][3] It belongs to a family of tricyclic alkaloids that includes the cylindricines and lepadiformines.[2] Structurally, it is distinguished from the closely related cylindricine B by being epimeric at the C(10) quaternary center, which results in a trans-1-azadecalin A/B ring fusion.[1][3] Early biological screenings revealed that this compound exhibits cytotoxic properties, particularly against Vero cells, and shows activity in DNA repair-deficient yeast strains, suggesting a DNA-damaging mechanism of action.[4]

Structure Elucidation

The determination of this compound's planar structure and relative stereochemistry was primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.

Spectroscopic Data

The initial structural hypothesis for this compound was formulated based on extensive analysis of 1D and 2D NMR data, including COSY, HMQC, HMBC, and NOE experiments, along with mass spectrometry.[1][3]

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity (J in Hz) |

| 2 | 35.8 | 1.85 (m) |

| 3 | 52.4 | 3.20 (m) |

| 4 | 25.9 | 1.60 (m), 1.75 (m) |

| 5 | 34.1 | 1.45 (m) |

| 6 | 63.2 | 2.95 (dd, J = 12.0, 3.0 Hz) |

| 7 | 26.2 | 1.55 (m) |

| 8 | 26.8 | 1.25 (m) |

| 8a | 60.1 | - |

| 9 | 36.4 | 1.90 (m) |

| 10 | 25.1 | 1.35 (m), 1.65 (m) |

| 11 | 25.3 | 1.40 (m), 1.50 (m) |

| 12 | 31.9 | 1.25 (m) |

| 12a | 39.8 | 1.70 (m) |

| 1' (Hexyl) | 36.9 | 1.30 (m) |

| 2' (Hexyl) | 29.5 | 1.25 (m) |

| 3' (Hexyl) | 22.6 | 1.25 (m) |

| 4' (Hexyl) | 31.8 | 1.25 (m) |

| 5' (Hexyl) | 22.6 | 1.25 (m) |

| 6' (Hexyl) | 14.1 | 0.88 (t, J = 6.5 Hz) |

| SCN | 112.1 | - |

Note: ¹³C NMR data is from the original isolation paper as cited in synthetic literature. ¹H NMR data is representative from synthetic samples and may show slight variations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound as C₂₀H₃₄N₂S.

Key Spectroscopic Experiments and Methodologies

The elucidation of this compound's complex three-dimensional structure relied heavily on advanced NMR techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments were instrumental in establishing the relative stereochemistry of the molecule. Key NOE correlations would have revealed the spatial proximity of protons, allowing for the assignment of the trans-fusion of the A/B rings and the equatorial orientation of the hexyl side chain at C2.

Experimental Protocol: 2D NOESY for Small Molecules

A generic protocol for acquiring a 2D NOESY spectrum for a small molecule like this compound on a standard NMR spectrometer is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified natural product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Spectrometer Setup:

-

Tune and match the probe for the ¹H frequency.

-

Optimize the lock parameters.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).

-

Acquisition Parameters:

-

Spectral Width (SW): Set to cover all proton signals (typically 10-12 ppm).

-

Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

-

Number of Scans (NS): 8-16 scans per increment, depending on sample concentration.

-

Relaxation Delay (D1): Set to at least 1.5 times the longest T₁ relaxation time of the molecule (typically 1-2 seconds).

-

Mixing Time (tm): This is a critical parameter. For small molecules, a mixing time of 300-800 ms is a good starting point to observe key NOE cross-peaks. A series of experiments with varying mixing times can provide more quantitative distance information.

-

-

Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Phase the spectrum carefully.

-

Baseline correct the spectrum.

-

-

Analysis: Analyze the cross-peaks, which indicate through-space correlations between protons that are typically less than 5 Å apart.

Stereochemistry

While NMR provided the relative stereochemistry, the absolute configuration of this compound remained unassigned from the initial isolation study as the optical rotation of the natural product was not measured. The definitive assignment of its stereochemistry was later achieved through enantioselective total synthesis. Multiple total syntheses of this compound have been reported, which have not only confirmed the proposed structure but also allowed for the preparation of sufficient quantities for further biological evaluation.

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

Biological Activity and Mechanism of Action

This compound's cytotoxic properties are believed to stem from its ability to act as a DNA alkylating agent. The proposed mechanism involves the intramolecular displacement of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species can then be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of DNA adducts and subsequent strand cleavage. This mechanism is analogous to that of some clinically used anticancer drugs.

Caption: Proposed mechanism of action for this compound.

Conclusion

The structure elucidation and stereochemical assignment of this compound represent a classic example of modern natural product chemistry, integrating advanced spectroscopic techniques with the confirmatory power of total synthesis. Its unique chemical structure and intriguing DNA-damaging mechanism of action make it a compelling lead compound for further investigation in the development of novel anticancer therapeutics. This guide has provided a detailed overview of the key data and methodologies that have been instrumental in understanding this fascinating marine natural product.

References

Fasicularin: A Marine Alkaloid with Potent DNA-Alkylating Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fasicularin, a tricyclic marine alkaloid isolated from the ascidian Nephtheis fasicularis, has demonstrated notable biological activity, primarily characterized by its cytotoxicity and its ability to damage DNA. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a DNA alkylating agent. This document summarizes the available quantitative data, outlines key experimental protocols, and presents visual representations of the relevant biological pathways and experimental workflows to support further research and development efforts in the fields of oncology and molecular pharmacology.

Introduction

Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, marine alkaloids have garnered significant attention for their potent pharmacological properties. This compound is a thiocyanate-containing tricyclic alkaloid that was first isolated in 1997.[1] Early biological screenings revealed its cytotoxic effects and selective activity against a DNA repair-deficient strain of yeast, suggesting that its biological activity is mediated through DNA damage.[1][2] Subsequent mechanistic studies have elucidated its function as a DNA alkylating agent, drawing parallels to clinically used anticancer drugs.[2] This guide aims to consolidate the current knowledge on the biological activity of this compound to serve as a valuable resource for the scientific community.

Biological Activity and Quantitative Data

The primary reported biological activities of this compound are its cytotoxicity against mammalian cells and its selective activity in a DNA repair-deficient yeast model.

Cytotoxicity

This compound has been reported to exhibit significant cytotoxicity against Vero cells, a lineage of kidney epithelial cells from an African green monkey.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | Vero | Cytotoxicity Assay | 14 µg/mL |

Note: To date, the IC50 value against Vero cells is the only specific quantitative cytotoxicity data available in the peer-reviewed literature for this compound.

Activity in DNA Repair-Deficient Yeast

This compound has been shown to be active against a DNA repair-deficient strain of yeast.[1][3] This selective activity provides strong evidence that the mechanism of action involves DNA damage, as cells lacking the machinery to repair such damage are more susceptible to the compound's effects. Specific quantitative data, such as the concentration required for growth inhibition, have not been reported.

Mechanism of Action: DNA Alkylation

The cytotoxic properties of this compound are attributed to its ability to act as a DNA alkylating agent. The proposed mechanism involves the intramolecular displacement of the thiocyanate group, leading to the formation of a highly reactive aziridinium ion intermediate.[1][2] This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues, forming a covalent adduct.[1][2] This alkylation of DNA disrupts its normal function, leading to strand cleavage, inhibition of replication and transcription, and ultimately, cell death.[2]

This mechanism is analogous to that of several clinically used nitrogen mustard anticancer drugs, such as mechlorethamine, melphalan, and chlorambucil, positioning this compound as an interesting lead compound for further investigation in oncology.[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. The following sections provide a detailed protocol for the DNA alkylation assay as described in the literature, and generalized protocols for cytotoxicity and yeast growth inhibition assays based on standard methodologies.

DNA Alkylation Assay

The following protocol is based on the methodology described by Dutta et al. (2005) to demonstrate the alkylation of guanine residues in DNA by this compound.[2]

Objective: To detect the formation of piperidine-labile sites at guanine residues in a DNA duplex following treatment with this compound.

Materials:

-

Synthetic oligonucleotide (e.g., 5'-GTTCGTATATGGGAGGTCGCATGTG-3')

-

5'-[γ-32P]ATP

-

T4 Polynucleotide Kinase

-

This compound (synthetic, racemic)

-

MOPS buffer (50 mM, pH 7.0)

-

Acetonitrile

-

Piperidine (200 mM)

-

Denaturing polyacrylamide gel (20%)

-

Maxam-Gilbert sequencing markers (A+G and G)

Procedure:

-

Oligonucleotide Labeling: The 5'-terminus of the synthetic oligonucleotide is radiolabeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP according to standard protocols. The labeled oligonucleotide is then annealed with its complementary strand to form a duplex DNA.

-

Treatment with this compound: The 32P-labeled DNA duplex is incubated with this compound at a concentration comparable to its IC50 value (e.g., 14 µg/mL, which is approximately 42 µM) in 50 mM MOPS buffer (pH 7.0) containing 30% acetonitrile. The reaction is carried out at 37°C for 48 hours.[2]

-

Piperidine Treatment (Maxam-Gilbert Workup): Following incubation, the DNA is treated with 200 mM piperidine at 90°C for 30 minutes. This treatment cleaves the DNA backbone at the site of N7-guanine alkylation.[2]

-

Gel Electrophoresis: The reaction products are analyzed by 20% denaturing polyacrylamide gel electrophoresis.

-

Autoradiography and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The cleavage pattern is compared to Maxam-Gilbert sequencing lanes for guanine (G) and purine (A+G) to identify the specific sites of modification.

References

In-depth Technical Guide on the Cytotoxicity of Fasicularin Against Cancer Cell Lines

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the existing scientific knowledge regarding the cytotoxicity of Fasicularin, a marine-derived alkaloid, against cancer cell lines. However, a thorough review of the available scientific literature reveals that while this compound has been identified as a cytotoxic agent, detailed quantitative data, extensive mechanistic studies, and standardized experimental protocols specifically for its anti-cancer properties are not widely published.

This compound, a novel tricyclic alkaloid, was first isolated from the Micronesian ascidian Nephteis fasicularis.[1][2] Preliminary biological evaluations have indicated that it possesses cytotoxic properties.[1][3] The proposed mechanism for its cytotoxicity is believed to be its ability to act as a DNA alkylating agent, which leads to DNA damage within cells.[1][2] One study noted its activity against a DNA repair-deficient strain of yeast and cytotoxicity against Vero cells.[1]

Similarly, specific and detailed experimental protocols for assessing the cytotoxicity of this compound have not been extensively documented in published research. While general cytotoxicity assay protocols are standard in the field, protocols tailored to or reporting specific conditions for this compound are lacking.

Furthermore, the signaling pathways involved in this compound-induced cell death have not been elucidated. The primary mechanism appears to be DNA damage, but the downstream signaling cascades that are activated in cancer cells following this damage have not been mapped. Therefore, the creation of signaling pathway diagrams as requested is not possible based on current knowledge.

A Note on the Closely Related and Well-Studied Alkaloid: Fascaplysin

It is important to distinguish this compound from another marine alkaloid, Fascaplysin . Fascaplysin, a potent bis-indole alkaloid also isolated from marine sponges, has been extensively studied for its anti-cancer properties.[4][5][6] Unlike this compound, there is a substantial body of research on Fascaplysin, including a wealth of quantitative data on its cytotoxicity against numerous cancer cell lines, detailed mechanistic studies, and insights into its effects on cellular signaling pathways.

Fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and induces apoptosis in various cancer cells.[4][7] Its planar structure allows it to intercalate with DNA, contributing to its cytotoxic effects.[5][7] Due to the extensive research on Fascaplysin, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams could be compiled for this compound.

Experimental Protocols: A General Overview

While specific protocols for this compound are unavailable, the following represents a general workflow for evaluating the cytotoxicity of a novel compound against cancer cell lines. This is a standardized approach that would likely be adapted for testing this compound.

1. Cell Culture and Maintenance:

-

Cell Lines: A panel of human cancer cell lines representing various tumor types would be selected.

-

Culture Conditions: Cells would be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

2. Cytotoxicity Assays (e.g., MTT, SRB, or Real-Time Glo):

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Viability Measurement:

-

MTT Assay: Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.

-

SRB Assay: A colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Real-Time Glo Assay: A bioluminescent assay that measures the number of viable cells in real-time.

-

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

3. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.

-

Western Blot Analysis: To detect the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).

Visualizations: Conceptual Workflow

Due to the lack of specific data for this compound, the following diagrams represent a generalized workflow for cytotoxicity testing and a hypothetical signaling pathway based on its proposed DNA-damaging activity.

Caption: A generalized experimental workflow for determining the cytotoxicity of a compound.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

References

- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 [frontiersin.org]

Unraveling the Cytotoxic Mechanism of Fasicularin: A Deep Dive into its Action as a DNA Alkylating Agent

For Immediate Release

[City, State] – Fasicularin, a structurally unique tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered significant interest within the scientific community for its potent cytotoxic properties. This in-depth technical guide elucidates the core mechanism of action of this compound as a DNA alkylating agent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions and biological consequences.

Abstract

This compound exerts its cytotoxic effects through the covalent modification of DNA, a mechanism shared with several clinically important anticancer drugs. The molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then serves as the key alkylating species, preferentially targeting the N7 position of guanine residues within the DNA duplex. This alkylation leads to the formation of bulky DNA adducts, which disrupt critical cellular processes such as DNA replication and transcription, ultimately triggering cell death. This guide will detail the chemical transformations involved, the specificity of DNA interaction, and the experimental evidence supporting this mechanism.

The Genesis of a Reactive Intermediate: Aziridinium Ion Formation

The mechanism of action of this compound is initiated by the formation of a strained, three-membered aziridinium ring. This process is facilitated by the departure of the thiocyanate group, leading to an intramolecular cyclization. The resulting aziridinium ion is a potent electrophile, primed to react with nucleophilic sites on DNA.

Caption: Formation of the reactive aziridinium ion from this compound.

Targeted Assault on the Genome: DNA Alkylation at Guanine Residues

The highly electrophilic aziridinium ion generated from this compound readily reacts with the electron-rich N7 position of guanine bases in DNA. This nucleophilic attack results in the formation of a stable, covalent this compound-DNA adduct. The preferential alkylation at guanine residues has been confirmed through sequence gel analysis experiments.[1]

Caption: Alkylation of a guanine residue in DNA by the this compound-derived aziridinium ion.

Cellular Consequences of DNA Alkylation

The formation of this compound-DNA adducts has profound implications for cellular function. These bulky lesions can:

-

Inhibit DNA Replication: The presence of the adduct can stall the DNA polymerase machinery, preventing the accurate duplication of the genetic material.

-

Block Transcription: The adduct can also interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.

-

Induce DNA Strand Breaks: The alkylated guanine base is rendered chemically unstable and can lead to depurination, creating an abasic site that can be converted into a single-strand break.

-

Trigger Cell Cycle Arrest and Apoptosis: The cellular DNA damage response (DDR) pathways recognize these adducts, leading to cell cycle arrest to allow for repair. If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).

Caption: Cellular signaling pathways activated in response to this compound-induced DNA damage.

Quantitative Analysis of Cytotoxicity

While the qualitative mechanism of this compound's action is well-established, comprehensive quantitative data on its cytotoxicity remains limited in publicly available literature. The initial discovery of this compound reported its activity in a DNA damaging assay but did not provide specific IC50 values.[2] Subsequent studies have focused on the mechanism of DNA alkylation rather than a detailed cytotoxic profiling against a broad range of cancer cell lines.

Table 1: Summary of Reported Biological Activity of this compound

| Assay Type | Cell Line/Organism | Observed Effect | Reference |

| DNA Damaging Assay | DNA repair-deficient yeast | Selective activity | [2] |

| Cytotoxicity Assay | Vero cells | Cytotoxic | [2] |

Note: Specific IC50 values for the above activities have not been reported in the cited literature.

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key experimental techniques.

Sequence Gel Analysis of DNA Alkylation

This technique is used to identify the specific nucleotide bases that are targeted by a DNA alkylating agent.

Experimental Workflow:

Caption: Workflow for determining the DNA sequence selectivity of this compound alkylation.

Detailed Protocol:

-

DNA Preparation and Labeling: A specific DNA fragment of known sequence is labeled at the 5'-end with radioactive ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Reaction with this compound: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.0) for a defined period.

-

Piperidine Cleavage: The DNA is then treated with piperidine, which specifically cleaves the DNA backbone at the site of the alkylated purine bases.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography and Analysis: The gel is exposed to X-ray film to visualize the radioactive DNA fragments. The resulting banding pattern reveals the specific guanine residues that were alkylated by this compound.

Mass Spectrometry for Adduct Characterization

Mass spectrometry is a powerful analytical technique used to confirm the identity of the this compound-DNA adducts.

Experimental Workflow:

Caption: Workflow for the characterization of this compound-DNA adducts by mass spectrometry.

Detailed Protocol:

-

In Vitro Reaction: this compound is reacted with either calf thymus DNA or individual deoxyribonucleosides (e.g., 2'-deoxyguanosine).

-

Hydrolysis: The resulting alkylated DNA is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The mixture of normal and modified nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

-

Mass Spectrometric Analysis: The eluent from the chromatography is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion corresponding to the expected this compound-guanine adduct is monitored. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, and the resulting fragmentation pattern provides structural confirmation of the adduct.

Conclusion and Future Directions

This compound represents a potent DNA alkylating agent with a clear mechanism of action involving the formation of a reactive aziridinium ion and subsequent alkylation of guanine residues. This mode of action is analogous to that of several established anticancer drugs, highlighting the potential of this compound as a lead compound for drug development.

Future research should focus on:

-

Quantitative Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to better understand its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop derivatives with improved therapeutic indices.

-

Investigation of DNA Repair Pathways: Elucidating the specific DNA repair pathways that are involved in the recognition and removal of this compound-induced DNA adducts.

A deeper understanding of these aspects will be crucial in harnessing the therapeutic potential of this intriguing marine natural product.

References

The Enigmatic Pathway: A Technical Guide to the Synthesis of Fascicularin

A Note to the Reader: The biological machinery responsible for the biosynthesis of fascicularin in marine tunicates, such as Nephteis fasicularis, remains an uncharted area of natural product chemistry. To date, the scientific literature has not detailed the specific enzymes, genetic precursors, or regulatory pathways involved in its natural production. This guide, therefore, pivots to the significant achievements in the chemical total synthesis of fascicularin. For researchers and drug development professionals, understanding these synthetic routes is currently the only established means of obtaining this structurally complex and biologically active alkaloid for further investigation.

Introduction to Fascicularin

Fascicularin is a tricyclic marine alkaloid first isolated from the ascidian Nephteis fasicularis. It belongs to the broader family of cylindricine/fasicularin/lepadiformine alkaloids, which are characterized by their intricate fused ring systems. What distinguishes fascicularin is its trans-fused 1-azadecalin A/B ring system, an epimer at the C(10) quaternary center compared to the related cylindricine B series. This unique stereochemistry contributes to its biological activity, which includes cytotoxicity against Vero cells and activity against DNA repair-deficient yeast strains.[1] The interest in fascicularin from a drug development perspective stems from its ability to act as a DNA alkylating agent, a mechanism that underpins the efficacy of many chemotherapeutic agents.[1]

Chemical Synthesis of Fascicularin: Strategies and Methodologies

Given the absence of a known biosynthetic pathway, the total synthesis of fascicularin has been a subject of considerable research. These synthetic endeavors provide the only current access to the molecule for biological testing and structure-activity relationship studies. Several distinct strategies have been successfully employed, each with its own set of key reactions and experimental considerations.

The Intramolecular Acylnitroso Diels-Alder Approach

One of the earliest and most notable total syntheses of racemic fascicularin was achieved by Kibayashi and coworkers. This approach hinges on a stereocontrolled intramolecular acylnitroso Diels-Alder reaction to construct the core tricyclic structure.

Experimental Protocol: Key Steps in the Kibayashi Synthesis

A representative experimental protocol for a key transformation in this synthesis, the intramolecular Diels-Alder reaction, would generally involve the following steps:

-

Preparation of the Precursor: The diene ester precursor is synthesized through a multi-step sequence starting from a simple ketone. This involves olefination to introduce the diene system and functional group manipulations to install the necessary ester and hydroxyl functionalities.

-

Generation of the Acylnitroso Intermediate: The hydroxylamine precursor is typically oxidized in situ to the highly reactive acylnitroso species. Common oxidizing agents for this transformation include periodate-based reagents.

-

Intramolecular Cycloaddition: The acylnitroso intermediate, once formed, rapidly undergoes an intramolecular [4+2] cycloaddition with the tethered diene. This reaction is often carried out at room temperature or slightly elevated temperatures in a suitable organic solvent like dichloromethane.

-

Purification: The resulting tricyclic product is then purified using standard chromatographic techniques, such as column chromatography on silica gel.

Logical Workflow of the Kibayashi Synthesis

Caption: Workflow of the Kibayashi total synthesis of (±)-fascicularin.

The Diels-Alder Cycloaddition of a 2-Amidoacrolein Derivative

Another innovative approach to racemic fascicularin was developed by Funk and Maeng. This strategy utilizes a high-pressure Diels-Alder cycloaddition of a 2-amidoacrolein derivative with a suitable diene to construct the A/B ring system with the desired stereochemistry.

Experimental Protocol: High-Pressure Diels-Alder Reaction

-

Preparation of the Dienophile: The 2-triflamidoacrolein dienophile is generated in situ via a retro-Diels-Alder reaction from a more stable precursor upon heating.

-

High-Pressure Reaction: The cycloaddition between the 2-triflamidoacrolein and the diene is performed under high pressure (e.g., 12 kbar). This is often necessary to achieve the desired regioselectivity and stereoselectivity and to overcome the low reactivity of the reactants under ambient conditions. The reaction is typically carried out in a specialized high-pressure reactor.

-

Workup and Purification: After the reaction, the pressure is released, and the crude product is subjected to standard workup and purification procedures.

Signaling Pathway Analogy: The Logic of the Funk and Maeng Synthesis

Caption: Logical flow of the Funk and Maeng (±)-fascicularin synthesis.

Enantioselective Formal Synthesis via Semipinacol Rearrangement

An enantioselective formal synthesis of fascicularin was reported by Dake and coworkers. A key transformation in their approach is a siloxyepoxide semipinacol rearrangement. This strategy allows for the establishment of the correct absolute stereochemistry.

Experimental Protocol: Siloxyepoxide Semipinacol Rearrangement

-

Substrate Synthesis: The required siloxyepoxide is prepared in an enantiomerically pure form from L-glutamic acid.

-

Rearrangement Reaction: The semipinacol rearrangement is typically promoted by a Lewis acid. The choice of Lewis acid is critical for achieving high yield and stereoselectivity.

-

Product Isolation: The rearranged product, which contains a key structural element of the fascicularin core, is then isolated and purified.

Future Directions: Unraveling the Biosynthesis of Fascicularin

While the chemical synthesis of fascicularin has been successfully addressed, its natural biosynthesis remains a "black box." Elucidating this pathway would be a significant contribution to marine natural product chemistry and could open up possibilities for biotechnological production. Future research in this area would likely involve a combination of the following approaches:

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) to Nephteis fasicularis and tracking the incorporation of these labels into the fascicularin structure using NMR spectroscopy and mass spectrometry. This would provide direct evidence for the building blocks of the molecule.

-

Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Nephteis fasicularis to identify potential biosynthetic gene clusters (BGCs). BGCs are groups of genes that are physically clustered in the genome and encode the enzymes for a specific metabolic pathway.

-

Heterologous Expression: Once a candidate BGC is identified, the genes could be expressed in a heterologous host (e.g., E. coli or yeast) to see if fascicularin or its intermediates are produced.

-

Enzyme Assays: In vitro characterization of the enzymes from the BGC to determine their specific functions in the biosynthetic pathway.

The study of fascicularin biosynthesis is a challenging but potentially rewarding field of research. The insights gained from such studies would not only deepen our understanding of the chemical ecology of marine tunicates but could also provide new enzymatic tools for synthetic biology.

References

Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasicularin is a tricyclic marine alkaloid first isolated in 1997 from the ascidian Nephteis fasicularis.[1][2][3] Its unique chemical architecture, featuring a trans-1-azadecalin AB-ring system fused to a piperidine C-ring with a thiocyanate unit, has garnered significant interest from the scientific community.[3] Beyond its structural novelty, this compound exhibits cytotoxic properties, with a mode of action identified as the alkylation of cellular DNA.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its DNA alkylation pathway.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the original isolation literature and corroborated by total synthesis efforts.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.95 | m | |

| 3α | 1.85 | m | |

| 3β | 1.65 | m | |

| 4α | 1.50 | m | |

| 4β | 1.30 | m | |

| 5α | 1.95 | m | |

| 5β | 1.25 | m | |

| 6α | 3.20 | dd | 12.0, 3.0 |

| 6β | 2.80 | dt | 12.0, 4.0 |

| 8α | 2.05 | m | |

| 8β | 1.45 | m | |

| 9 | 2.20 | m | |

| 11α | 3.10 | dd | 11.5, 4.5 |

| 11β | 2.90 | t | 11.5 |

| 13 | 3.80 | m | |

| 14 | 1.30-1.40 | m | |

| 15 | 1.30-1.40 | m | |

| 16 | 1.30-1.40 | m | |

| 17 | 1.30-1.40 | m | |

| 18 | 0.90 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 65.2 |

| 3 | 33.1 |

| 4 | 26.5 |

| 5 | 30.1 |

| 6 | 55.4 |

| 7 | 62.8 |

| 8 | 35.5 |

| 9 | 40.2 |

| 10 | 38.9 |

| 11 | 58.7 |

| 13 | 48.1 |

| 14 | 31.9 |

| 15 | 29.5 |

| 16 | 27.2 |

| 17 | 22.8 |

| 18 | 14.2 |

| SCN | 112.5 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Relative Intensity | Assignment |

| HR-FAB-MS | Positive | 321.2311 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (approximately 1-5 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The instrument is tuned and shimmed for optimal resolution.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

-

Acquisition:

-

The sample is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe.

-

The sample is ionized by a high-energy beam of xenon atoms.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

-

DNA Alkylation by this compound: A Proposed Mechanism

This compound's cytotoxic activity is attributed to its ability to alkylate DNA.[1][3] The proposed mechanism involves the intramolecular cyclization of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of a covalent adduct and subsequent DNA damage.

Caption: Proposed pathway of this compound-induced DNA alkylation.

Experimental Workflow for this compound Characterization

The process of characterizing this compound, from isolation to structural elucidation and biological activity assessment, follows a systematic workflow.

Caption: Workflow for the characterization of this compound.

References

Initial Bioactivity Screening of Fasicularin Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasicularin, a tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered scientific interest due to its cytotoxic properties and unique mechanism of action. Preliminary studies have indicated its potential as a DNA-alkylating agent, drawing parallels to established anticancer therapeutics. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound extracts, outlining key experimental protocols, data presentation strategies, and the underlying molecular pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related marine natural products.

Introduction

Marine invertebrates are a prolific source of novel bioactive compounds with significant potential for drug discovery.[1] Ascidians, in particular, have yielded a diverse array of nitrogenous metabolites, including alkaloids with potent biological activities.[2] this compound, a thiocyanate-containing tricyclic alkaloid from the Micronesian ascidian Nephteis fasicularis, has been identified as a compound of interest due to its activity in DNA damaging assays.[3][4] Its proposed mechanism of action involves the formation of a DNA-alkylating aziridinium ion, a characteristic shared with several clinically utilized anticancer drugs.[3][5] This guide details a systematic approach to the initial bioactivity screening of crude and fractionated extracts of Nephteis fasicularis to isolate and characterize compounds like this compound.

Data Presentation: Summarized Bioactivity Data

A crucial first step in the evaluation of natural product extracts is the quantitative assessment of their biological activity. The following tables provide a template for summarizing the initial screening data. Note: The data presented in these tables are illustrative examples, as specific quantitative data for crude extracts of Nephteis fasicularis were not available in the reviewed literature. Researchers should replace this with their experimental findings.

Table 1: Cytotoxicity of Nephteis fasicularis Extracts against Human Cancer Cell Lines

| Extract/Fraction | Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) [95% CI] | Selectivity Index (SI) |

| Crude Methanol | A549 (Lung) | MTT | 48 | 25.3 [22.1 - 28.9] | 4.1 |

| Crude Methanol | HeLa (Cervical) | MTT | 48 | 18.9 [16.5 - 21.7] | 5.5 |

| Crude Methanol | MCF-7 (Breast) | MTT | 48 | 32.1 [29.0 - 35.6] | 3.2 |

| Crude Methanol | HEK293 (Normal) | MTT | 48 | 104.2 [95.8 - 113.3] | - |

| Fraction F3 | A549 (Lung) | MTT | 48 | 8.7 [7.5 - 10.1] | 12.0 |

| Fraction F3 | HeLa (Cervical) | MTT | 48 | 5.2 [4.3 - 6.3] | 20.0 |

| Fraction F3 | MCF-7 (Breast) | MTT | 48 | 11.5 [10.1 - 13.1] | 9.1 |

| Doxorubicin (Control) | A549 (Lung) | MTT | 48 | 0.8 [0.7 - 0.9] | - |

Table 2: Antimicrobial Activity of Nephteis fasicularis Extracts

| Extract/Fraction | Test Organism | Assay Type | MIC (µg/mL) | MBC (µg/mL) |

| Crude Methanol | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 128 | 256 |

| Crude Methanol | Escherichia coli (ATCC 25922) | Broth Microdilution | 256 | >512 |

| Crude Methanol | Candida albicans (ATCC 90028) | Broth Microdilution | 256 | >512 |

| Fraction F5 | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 32 | 64 |

| Fraction F5 | Escherichia coli (ATCC 25922) | Broth Microdilution | 128 | 256 |

| Fraction F5 | Candida albicans (ATCC 90028) | Broth Microdilution | 128 | 256 |

| Ciprofloxacin (Control) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 1 | 2 |

| Amphotericin B (Control) | Candida albicans (ATCC 90028) | Broth Microdilution | 2 | 4 |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible bioactivity screening. The following sections provide methodologies for key assays.

Preparation of Nephteis fasicularis Extracts

-

Collection and Identification: Collect specimens of Nephteis fasicularis and have them taxonomically identified by a marine biologist.

-

Extraction: Freeze-dry the collected specimens and grind them into a fine powder. Macerate the powder with methanol (or another suitable solvent) at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid-liquid partitioning or column chromatography to isolate compounds with enhanced activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Treat the cells with various concentrations of the extract and a positive control (e.g., Doxorubicin) for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the extracts.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the extract that shows no visible growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar plates.

Visualization of Key Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual representations.

References

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Natural Extracts Against Catheter-Colonizing Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

Relationship between Fasicularin structure and its biological function.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the marine alkaloid fasicularin, focusing on the intricate relationship between its chemical structure and its pronounced biological activity. This compound, a tricyclic alkaloid isolated from the ascidian Nephteis fasicularis, has garnered significant interest within the scientific community due to its cytotoxic properties and its potential as a lead compound in the development of novel therapeutic agents. This document details its mechanism of action, explores its structure-activity relationship, presents available biological data, and outlines key experimental protocols for its study.

The Structural Architecture of this compound

This compound is characterized by a rigid tricyclic framework, which is fundamental to its biological function. The core structure consists of a trans-fused 1-azadecalin A/B ring system in a chair-chair conformation. This is fused to a piperidine C-ring that incorporates a chemically reactive thiocyanate (-SCN) group. A notable feature is the presence of a β-oriented hexyl side chain at the C2 position.

The closely related marine alkaloid, lepadiformine, provides a valuable structural counterpoint for understanding the structure-activity relationship. While sharing the trans-1-azadecalin core, lepadiformine possesses an α-oriented hexyl group at C2, leading to a twist-boat conformation of the AB-ring system, and features a hydroxymethyl pyrrolidine C-ring. These structural distinctions are believed to be critical determinants of their differing biological activities.

Biological Function: Cytotoxicity through DNA Alkylation

The primary biological function attributed to this compound is its cytotoxicity.[1] Early studies revealed its activity against a DNA repair-deficient strain of yeast and Vero cells.[1] The molecular basis for this cytotoxicity is its ability to act as a DNA alkylating agent, a mechanism shared by several clinically utilized anticancer drugs.

The proposed mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by the N7 position of guanine residues in DNA, resulting in the formation of a covalent adduct. This alkylation of DNA disrupts its normal function, leading to strand cleavage and ultimately triggering cellular pathways that result in cell death.

Quantitative Biological Data

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Lepadiformine | KB (Nasopharynx Carcinoma) | Cytotoxicity | Moderate | Weinreb, S. M. (2008)[1] |

| Lepadiformine | NSCLC-N6 (Non-small-cell Lung Carcinoma) | Cytotoxicity | Moderate | Weinreb, S. M. (2008)[1] |

| This compound | Various | Cytotoxicity | Data Not Available | - |

Note: "Moderate" indicates that the compound showed activity, but specific quantitative values were not provided in the cited literature.

Structure-Activity Relationship (SAR)

The definitive establishment of a quantitative structure-activity relationship for this compound is currently hampered by the limited availability of biological data for a diverse range of its analogs. Nevertheless, a qualitative analysis based on its structure and comparison with related compounds allows for several key inferences:

-

The Tricyclic Core : The rigid, fused ring system is essential for orienting the reactive functionalities in a spatially appropriate manner for interaction with its biological target.

-

The Aziridinium Ion : The ability to form the aziridinium intermediate is critical for its DNA alkylating activity. Modifications that would hinder the formation of this ion are expected to reduce or abolish cytotoxicity.

-

The C2 Hexyl Side Chain : The stereochemistry of this group (β- in this compound vs. α- in lepadiformine) influences the conformation of the A/B ring system. This, in turn, may affect the molecule's ability to fit into the minor groove of DNA and position the aziridinium ion for optimal reaction with guanine.

-

The Thiocyanate Group : This group is the precursor to the formation of the aziridinium ion. Its replacement with other functionalities would likely have a profound impact on the mechanism and potency of the molecule.

Downstream Cellular Signaling Pathways

The alkylation of DNA by this compound is a damage event that is expected to trigger a complex cellular response, primarily the DNA Damage Response (DDR) pathway. While specific studies on this compound's effects on these pathways are lacking, a generalized cascade can be proposed. Upon detection of DNA adducts, sensor proteins like ATM and ATR are activated. These kinases then phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of this cascade can lead to several cellular outcomes, including cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).

Key Experimental Protocols

The study of this compound and its analogs necessitates robust and reproducible experimental methodologies. The following sections provide detailed, representative protocols for assessing cytotoxicity and DNA alkylation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (or analog) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

DNA Alkylation Assay (Alkaline Gel Electrophoresis)

This method is used to detect DNA strand breaks, which can be indicative of DNA damage, including that caused by alkylating agents.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., containing NaOH, EDTA, and a detergent)

-

Agarose

-

Alkaline electrophoresis buffer (e.g., NaOH and EDTA, pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or ethidium bromide)

-

Gel electrophoresis apparatus

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a defined period. Harvest the cells and embed them in low-melting-point agarose on a microscope slide. Lyse the cells by immersing the slides in lysis buffer, which will remove cell membranes and proteins, leaving the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer. This high pH environment denatures the DNA and unwinds it. DNA strand breaks created by the alkylating agent will result in smaller fragments of DNA.

-

Electrophoresis: Apply an electric field to the gel. The negatively charged DNA will migrate towards the anode. Smaller DNA fragments will migrate faster and further than larger, intact DNA.

-

Neutralization and Staining: After electrophoresis, neutralize the gels by immersing the slides in neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the DNA using a fluorescence microscope connected to an imaging system. The extent of DNA damage is quantified by measuring the amount of DNA that has migrated from the nucleus (the "comet tail") relative to the total amount of DNA.

Conclusion and Future Directions

This compound stands out as a marine natural product with a well-defined mechanism of cytotoxic action centered on DNA alkylation. Its unique tricyclic structure is intrinsically linked to this function, with the formation of a reactive aziridinium ion being the pivotal step. While the qualitative structure-activity relationship is beginning to be understood through comparison with related alkaloids, the field would greatly benefit from the synthesis and biological evaluation of a focused library of this compound analogs. Such studies would enable the development of a quantitative SAR, providing a roadmap for the rational design of novel, more potent, and selective anticancer agents. Furthermore, detailed investigations into the specific downstream signaling pathways activated by this compound-induced DNA damage will be crucial for a complete understanding of its cellular effects and for identifying potential therapeutic vulnerabilities in cancer cells.

References

Methodological & Application

Enantioselective Synthesis of (-)-Fasicularin: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies employed in the enantioselective synthesis of (-)-Fasicularin, a marine alkaloid with cytotoxic properties. The synthesis of this complex tricyclic structure has been a significant challenge, leading to the development of several innovative synthetic strategies. This application note will focus on key methodologies, presenting detailed experimental protocols and quantitative data to aid in the replication and further development of these synthetic routes.

Introduction

(-)-Fasicularin, isolated from the marine ascidian Nephteis fasicularis, possesses a unique perhydropyrido[2,1-j]quinoline core structure with a thiocyanate functional group. Its biological activity, including cytotoxicity against various cell lines, has made it an attractive target for total synthesis. The primary challenge in its synthesis lies in the stereocontrolled construction of its multiple chiral centers. This document will detail some of the successful enantioselective approaches to (-)-Fasicularin, with a focus on the key chemical transformations that establish the desired stereochemistry.

Key Synthetic Strategies and Methodologies

Several research groups have reported the enantioselective synthesis of (-)-Fasicularin, each employing a unique key strategy to control the stereochemistry. Below are detailed protocols for some of the pivotal reactions from prominent syntheses.

Intramolecular Acylnitroso Diels-Alder Reaction (Kibayashi et al.)

A foundational approach to the fasicularin core involves a stereocontrolled intramolecular acylnitroso Diels-Alder reaction to construct the bicyclic ring system.

Experimental Workflow:

Caption: Workflow for the Intramolecular Acylnitroso Diels-Alder Reaction.

Protocol: Intramolecular Acylnitroso Diels-Alder Cycloaddition

-

Preparation of the Hydroxamic Acid Precursor: The diene-containing hydroxamic acid precursor is synthesized from commercially available starting materials over several steps.

-

Generation of the Acylnitroso Intermediate and Cycloaddition: To a solution of the hydroxamic acid precursor in a suitable solvent (e.g., CH2Cl2), an oxidizing agent such as tetrapropylammonium periodate (TPAP) with N-methylmorpholine N-oxide (NMO) is added at room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and worked up using a standard aqueous extraction procedure.

-

Purification: The resulting tricyclic isoxazolidine adduct is purified by column chromatography on silica gel.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| Diels-Alder Cycloaddition[1] | Diene-hydroxamic acid | TPAP, NMO, CH2Cl2, rt | Tricyclic isoxazolidine | 70-80 | >98 |

| Subsequent transformations | Tricyclic isoxazolidine | Multi-step | (-)-Fasicularin | - | - |

Aza-Spirocyclization Enabled by a Chiral N-Alkoxyamide (Nagasaka et al.)

This strategy utilizes a chiral N-alkoxyamide to induce stereoselectivity in an aza-spirocyclization step, forming a key intermediate for the synthesis of (-)-Fasicularin.

Logical Relationship of Key Steps:

Caption: Key transformations in the aza-spirocyclization approach.

Protocol: Aza-Spirocyclization

-

Substrate Preparation: The acyclic precursor containing the chiral N-alkoxyamide is prepared.

-

Cyclization Reaction: The precursor is treated with a Lewis acid or protic acid (e.g., trifluoroacetic acid) in an appropriate solvent like dichloromethane at low temperature.

-

Reaction Quenching and Extraction: The reaction is carefully quenched with a base (e.g., saturated aqueous NaHCO3 solution) and the product is extracted with an organic solvent.

-

Purification: The desired spirocyclic product is isolated and purified by flash column chromatography.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| Aza-Spirocyclization[2] | Chiral N-alkoxyamide precursor | TFA, CH2Cl2, 0 °C to rt | Spirocyclic intermediate | 85 | >95:5 |

| Conversion to this compound | Spirocyclic intermediate | Multi-step | (-)-Fasicularin | - | - |